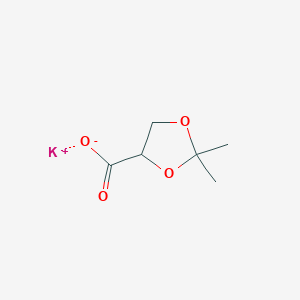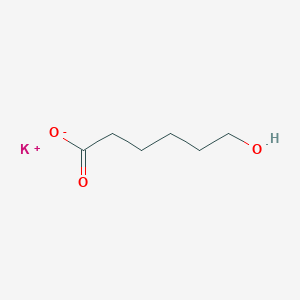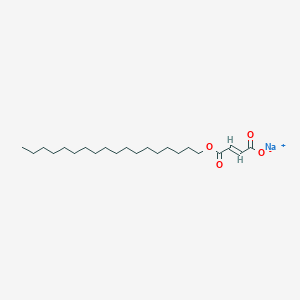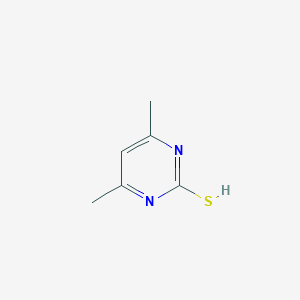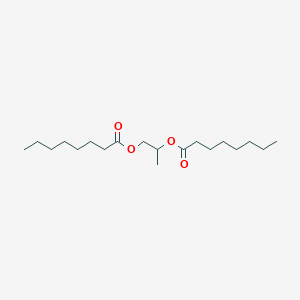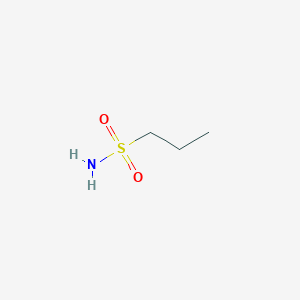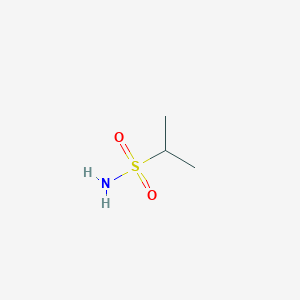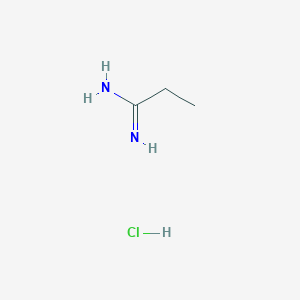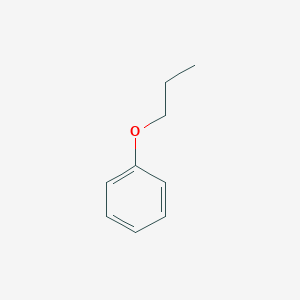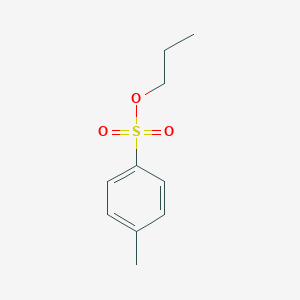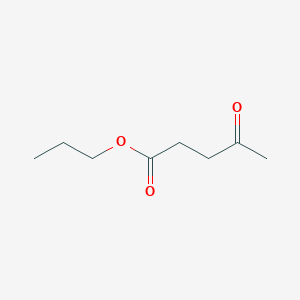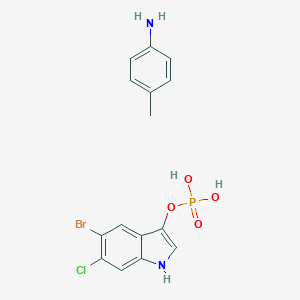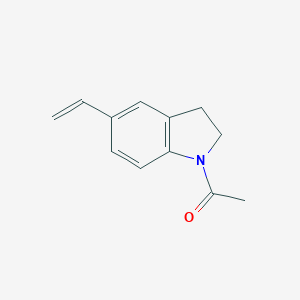
1-(5-Vinylindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Vinylindolin-1-yl)ethanone, also known as Vinpocetine, is a synthetic compound that is derived from the alkaloid vincamine, which is found in the periwinkle plant. Vinpocetine has been extensively studied for its potential therapeutic applications in various medical conditions, including cognitive impairment, dementia, and stroke.
Wirkmechanismus
1-(5-Vinylindolin-1-yl)ethanone's mechanism of action is not fully understood, but it is believed to work by increasing blood flow to the brain and improving oxygen and glucose utilization. It also modulates neurotransmitter release and has been shown to increase the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemische Und Physiologische Effekte
1-(5-Vinylindolin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It increases blood flow to the brain, which can improve cognitive function and memory. It also has neuroprotective effects, which may make it a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in a number of medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(5-Vinylindolin-1-yl)ethanone is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of 1-(5-Vinylindolin-1-yl)ethanone is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Vinylindolin-1-yl)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. 1-(5-Vinylindolin-1-yl)ethanone has been shown to improve cognitive function and memory, and it may be a potential treatment for these conditions. Another area of interest is its potential use in the treatment of stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has neuroprotective effects, which may make it a potential treatment for these conditions. Finally, there is interest in exploring the anti-inflammatory and antioxidant properties of 1-(5-Vinylindolin-1-yl)ethanone and its potential use in the treatment of various medical conditions.
Synthesemethoden
1-(5-Vinylindolin-1-yl)ethanone is synthesized by the esterification of apovincamine with 3-(dimethylamino)propionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields 1-(5-Vinylindolin-1-yl)ethanone as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(5-Vinylindolin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and has been studied as a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
136081-56-6 |
|---|---|
Produktname |
1-(5-Vinylindolin-1-yl)ethanone |
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3 |
InChI-Schlüssel |
UMLOCUIBSYOBQK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
